molecular formula C19H30N4O2 B6753841 4-[(2-cyclohexylacetyl)amino]-N-(1H-imidazol-5-ylmethyl)cyclohexane-1-carboxamide

4-[(2-cyclohexylacetyl)amino]-N-(1H-imidazol-5-ylmethyl)cyclohexane-1-carboxamide

Cat. No.: B6753841
M. Wt: 346.5 g/mol
InChI Key: RDBNOINQMHYGCO-UHFFFAOYSA-N
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Description

4-[(2-cyclohexylacetyl)amino]-N-(1H-imidazol-5-ylmethyl)cyclohexane-1-carboxamide is a complex organic compound featuring a cyclohexane ring, an imidazole moiety, and an amide linkage

Properties

IUPAC Name

4-[(2-cyclohexylacetyl)amino]-N-(1H-imidazol-5-ylmethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c24-18(10-14-4-2-1-3-5-14)23-16-8-6-15(7-9-16)19(25)21-12-17-11-20-13-22-17/h11,13-16H,1-10,12H2,(H,20,22)(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBNOINQMHYGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2CCC(CC2)C(=O)NCC3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-cyclohexylacetyl)amino]-N-(1H-imidazol-5-ylmethyl)cyclohexane-1-carboxamide typically involves multiple steps, starting with the preparation of the imidazole moiety. One common method involves the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-cyclohexylacetyl)amino]-N-(1H-imidazol-5-ylmethyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the imidazole ring to an imidazoline.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring and the amide linkage.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce imidazoline derivatives.

Scientific Research Applications

4-[(2-cyclohexylacetyl)amino]-N-(1H-imidazol-5-ylmethyl)cyclohexane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s imidazole moiety is of interest due to its presence in many biologically active molecules, making it a valuable scaffold for drug discovery.

    Industry: The compound can be used in the production of advanced materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-[(2-cyclohexylacetyl)amino]-N-(1H-imidazol-5-ylmethyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can act as a ligand, binding to metal ions or active sites in proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives, such as:

    Histidine: An amino acid with an imidazole side chain, involved in enzyme catalysis and metal ion coordination.

    Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and protozoal infections.

    Clotrimazole: An antifungal agent with an imidazole moiety, used to treat fungal infections.

Uniqueness

4-[(2-cyclohexylacetyl)amino]-N-(1H-imidazol-5-ylmethyl)cyclohexane-1-carboxamide is unique due to its specific combination of a cyclohexane ring, an imidazole moiety, and an amide linkage. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

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